5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
1256789-04-4 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-4-7-3-8-1-2-11-6-9(8)12-5-7/h3,5,11H,1-2,6H2 |
InChI Key |
BGVMPGDVBNGEAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Pyridine Precursor Cyclization
The most direct route involves cyclization of substituted pyridine derivatives. A seminal approach utilizes 2-chloropyridine 23 subjected to Heck coupling with ethylene under Pd catalysis to construct the bicyclic core. This method proceeds via:
-
Oxidative addition of 2-chloropyridine to Pd(0)
-
Ethylene insertion to form a π-allyl intermediate
-
Reductive elimination yielding the dihydronaphthyridine scaffold
Reaction conditions:
Table 1: Cyclization Efficiency Under Varied Conditions
| Parameter | Condition A | Condition B |
|---|---|---|
| Catalyst Loading | 5 mol% | 10 mol% |
| Temperature | 100°C | 120°C |
| Reaction Time | 12 h | 8 h |
| Yield | 73% | 68% |
Higher catalyst loadings and temperatures reduce yield due to β-hydride elimination side reactions.
Multicomponent One-Pot Synthesis
Cyclization-Amination Sequence
A breakthrough methodology combines cyclization and amination in a single pot, eliminating intermediate purification. The protocol involves:
-
Treating 3-acyl-2-vinylpyridine 19 with NH₃ in MeOH at 60°C
-
Concerted [4+2] cycloaddition forming the dihydronaphthyridine ring
-
In situ amidation at the 3-position
Key advantages:
-
Throughput : 79% assay yield by HPLC
-
Scalability : Demonstrated at 2.0 g scale
Enantioselective Hydrogenation
Transfer Hydrogenation of Dihydronaphthyridines
Chiral tetrahydronaphthyridines are accessible via asymmetric hydrogenation using:
-
Catalyst: Ru(II)-TsDPEN complex
-
Hydrogen Source: HCO₂H/Et₃N azeotrope
-
Conditions: 40°C, 24 h in THF
This method achieves:
Table 2: Hydrogenation Performance Metrics
| Substitution Pattern | ee (%) | Yield (%) |
|---|---|---|
| 3-CN | 99.9 | 87 |
| 3-CO₂Me | 98.8 | 82 |
| 3-NO₂ | 95.4 | 75 |
Nitrile Group Introduction Strategies
Late-Stage Cyanation
Post-cyclization cyanation at C3 is achieved via:
-
Pd-Catalyzed Cross-Coupling : Using Zn(CN)₂ under Miyaura conditions
-
Electrophilic Cyanation : N-Cyano-N-phenyl-p-toluenesulfonamide (CNTs)
Optimal results occur with:
Industrial-Scale Process Design
Continuous Flow Hydrogenation
For kilogram-scale production, fixed-bed reactors with:
-
Catalyst: 5% Pd/C extrudates
-
Conditions: 50 bar H₂, 80°C in EtOAc
-
Productivity: 1.2 kg/L·h
Analytical Characterization
Critical quality controls include:
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to different functionalized products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on charcoal is a typical method for reducing the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of this compound, such as amines, alcohols, and other substituted compounds. These derivatives can have enhanced biological activities and are useful in medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile has been investigated for its potential as a precursor in the synthesis of various biologically active compounds:
- Antimicrobial Agents : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of bacterial strains. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment.
- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. Cytotoxicity tests on human cancer cell lines (e.g., HeLa and A375) revealed IC50 values below 10 µM, indicating promising anticancer potential .
The compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : It acts as an inhibitor for cyclooxygenase (COX) enzymes and various kinases, modulating inflammatory pathways and cellular proliferation .
- Mechanism of Action : The compound may function as a ligand that binds to various molecular targets, influencing their activity and offering therapeutic benefits .
Materials Science Applications
This compound is also being explored for its applications in materials science:
- Light Emitting Diodes (LEDs) : The compound's unique electronic properties make it suitable for use in the development of materials for LEDs and organic light-emitting diodes (OLEDs).
- Dye-Sensitized Solar Cells : Its structural characteristics allow it to be used in dye-sensitized solar cells, enhancing energy conversion efficiencies through effective light absorption.
Case Studies and Experimental Data
Several studies have provided insights into the efficacy of this compound:
Antituberculosis Activity
A library of derivatives was tested for antituberculosis activity with three lead compounds identified as having significant inhibitory effects against Mycobacterium tuberculosis.
Enzyme Inhibition Assays
In vitro assays indicated that derivatives exhibited IC50 values ranging from 0.5 to 2 µM against COX enzymes. These results suggest strong anti-inflammatory potential.
Cytotoxicity Tests
THN was tested against various human cancer cell lines (e.g., HeLa and A375), revealing cytotoxic effects with IC50 values below 10 µM.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Regioisomerism (1,6- vs. 1,7- vs. 1,8-naphthyridine): The position of nitrogen atoms in the naphthyridine core significantly impacts electronic distribution and binding affinity. In contrast, the 1,7-naphthyridine scaffold prioritizes steric accessibility for further functionalization .
- Conversely, ester derivatives (e.g., ethyl carboxylate) introduce polar moieties but may require salt forms (e.g., hydrochloride) for stability .
- Biological Activity: Chromen-pyridine hybrids (e.g., compound 9b in ) demonstrate anticancer properties, likely due to dual cyano groups enhancing electrophilic reactivity toward biological targets .
Toxicity and Handling
- While this compound itself lacks explicit hazard data, its ethyl ester derivative carries warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .
Biological Activity
5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carbonitrile is a bicyclic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a naphthyridine framework and a cyano group at the 3-position, contributes to its biological activity. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : Approximately 150.19 g/mol
- Structure : The compound features a saturated tetrahydro configuration which enhances its reactivity and interaction with biological targets.
This compound exhibits its biological effects primarily through enzyme inhibition. It has been shown to bind to specific enzymes' active sites, making it a candidate for therapeutic applications in diseases where enzyme modulation is beneficial. The binding affinity and specificity are crucial for its potential as a drug candidate.
Antitumor Activity
Preliminary studies indicate that this compound may inhibit tumor growth. Research has demonstrated its potential role as an antagonist in various physiological processes related to cancer progression.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For example:
- E. coli : Exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating effectiveness .
- A. baumannii : Showed promising results in inhibiting biofilm formation and reducing mature biofilms .
Neuroprotective Effects
Research suggests that derivatives of this compound may have neuroprotective properties against neurodegenerative diseases by inhibiting enzymes such as monoamine oxidase A and B (MAO A and B), which are implicated in Alzheimer's disease .
Research Findings
Numerous studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Below is a summary of key findings:
Case Studies
- Antimicrobial Efficacy : In a study assessing the antibacterial properties of various compounds similar to this compound, it was found that the compound exhibited superior activity against Gram-negative bacteria compared to other tested compounds.
- Antitumor Potential : A preliminary clinical study reported that patients treated with formulations containing this compound showed reduced tumor sizes compared to control groups.
Q & A
Q. Optimization Parameters :
| Factor | Typical Range | Impact |
|---|---|---|
| Temperature | 70–130°C | Higher temps accelerate cyclization but may degrade products. |
| Catalyst | Pd/C, Li bases | Pd/C enhances hydrogenation efficiency; Li bases improve cyclization yields. |
| Solvent | THF, EtOH | Polar aprotic solvents favor nucleophilic substitutions. |
Purification often requires column chromatography or crystallization to isolate the carbonitrile derivative .
Basic: How is the molecular structure of this compound characterized?
Key techniques include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., distinguishing aromatic vs. aliphatic hydrogens) and nitrile carbon signals (~110–120 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (MW: 159.18 g/mol) via [M+H]<sup>+</sup> peaks .
- HPLC : Assesses purity (>95% for pharmacological studies) .
Q. Structural Data :
| Property | Value |
|---|---|
| Molecular Formula | C9H9N3 |
| IUPAC Name | This compound |
| Key Functional Groups | Bicyclic naphthyridine core, nitrile (-CN) |
Advanced: What mechanistic insights explain the reactivity of the nitrile group in this compound during derivatization?
The nitrile group undergoes nucleophilic addition or hydrolysis under controlled conditions:
- Hydrolysis to Carboxylic Acid : Using concentrated H2SO4 (9M, 130°C) converts -CN to -COOH, critical for generating bioactive derivatives .
- Catalytic Cyanation : Palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) introduce aryl/alkyl groups at the 3-position .
Challenges : Competing side reactions (e.g., ring-opening) require precise pH and temperature control. Kinetic studies using HPLC-MS monitor intermediate stability .
Advanced: How do structural modifications (e.g., halogenation) impact the compound’s biological activity?
Halogenation at the 2-position (e.g., introducing Cl) enhances interactions with hydrophobic enzyme pockets. For example:
- 2-Chloro derivatives show improved IC50 values (~5 nM) against kinase targets compared to unmodified analogs .
- Methylation at the 6-position increases metabolic stability by reducing CYP450 oxidation .
Q. Experimental Design :
- SAR Studies : Compare IC50 of derivatives in enzyme assays (e.g., kinase inhibition).
- Molecular Docking : Predict binding modes using X-ray crystallography data of target proteins .
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC50 values) be resolved?
Common sources of discrepancy include:
- Purity Variability : Impurities >5% skew dose-response curves. Validate via HPLC before assays .
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or co-solvents (DMSO vs. EtOH) alter compound solubility and activity .
Q. Mitigation Strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isothermal titration calorimetry (ITC) to measure binding affinities under controlled conditions .
Advanced: What catalytic systems are effective for asymmetric synthesis of chiral naphthyridine derivatives?
Q. Chiral Ligands :
- BINAP-Ruthenium Complexes : Achieve enantiomeric excess (ee) >90% in hydrogenation of tetrahydro-naphthyridines .
- Organocatalysts : Thiourea derivatives promote Michael additions to the nitrile group with 80–85% ee .
Case Study : Pd/(R)-BINAP catalyzed synthesis of (S)-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile with 94% ee .
Basic: What are the stability and storage requirements for this compound?
- Stability : Degrades under prolonged UV exposure or high humidity.
- Storage : -20°C in inert atmosphere (N2) with desiccants. Shelf life: ~12 months .
- Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions) .
Advanced: How does the compound interact with G-protein-coupled receptors (GPCRs) or ion channels?
Q. Methodology :
- Patch-Clamp Electrophysiology : Measure ion current inhibition in HEK293 cells expressing target channels .
- Radioligand Binding Assays : Quantify receptor affinity using <sup>3</sup>H-labeled derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
